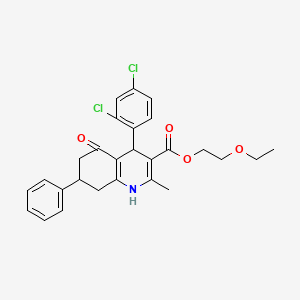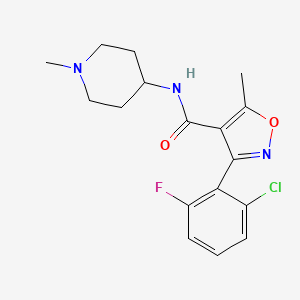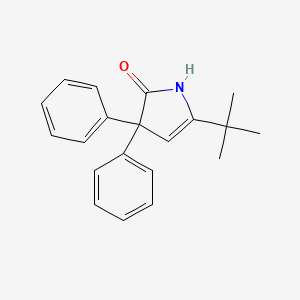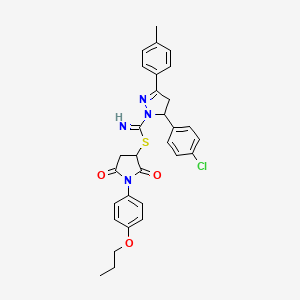![molecular formula C21H15BrO2S B5123952 2-[(4-bromophenyl)thio]-1,3-diphenyl-1,3-propanedione](/img/structure/B5123952.png)
2-[(4-bromophenyl)thio]-1,3-diphenyl-1,3-propanedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-bromophenyl)thio]-1,3-diphenyl-1,3-propanedione, also known as BPTP, is a compound that has been of interest to the scientific community due to its potential applications in medicinal chemistry. BPTP is a member of the diphenylpropanedione family of compounds, which have been shown to possess a range of biological activities.
Mécanisme D'action
The exact mechanism of action of 2-[(4-bromophenyl)thio]-1,3-diphenyl-1,3-propanedione is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and survival. For example, 2-[(4-bromophenyl)thio]-1,3-diphenyl-1,3-propanedione has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is known to play a key role in cell survival and proliferation.
Biochemical and Physiological Effects:
2-[(4-bromophenyl)thio]-1,3-diphenyl-1,3-propanedione has been shown to have a range of biochemical and physiological effects, including the inhibition of cell growth and induction of apoptosis in cancer cells, as well as anti-inflammatory and antioxidant properties. Additionally, 2-[(4-bromophenyl)thio]-1,3-diphenyl-1,3-propanedione has been found to have neuroprotective effects in animal models of Parkinson's disease, suggesting that it may have potential applications in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-[(4-bromophenyl)thio]-1,3-diphenyl-1,3-propanedione as a research tool is that it is relatively easy to synthesize and purify, making it accessible to researchers who may not have access to more complex compounds. Additionally, 2-[(4-bromophenyl)thio]-1,3-diphenyl-1,3-propanedione has been shown to have a range of biological activities, which could make it useful in a variety of experimental contexts. However, one limitation of 2-[(4-bromophenyl)thio]-1,3-diphenyl-1,3-propanedione is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
Orientations Futures
There are several potential directions for future research on 2-[(4-bromophenyl)thio]-1,3-diphenyl-1,3-propanedione. One area of interest is the development of 2-[(4-bromophenyl)thio]-1,3-diphenyl-1,3-propanedione derivatives that may have improved potency and selectivity for specific targets. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-[(4-bromophenyl)thio]-1,3-diphenyl-1,3-propanedione, which could help to guide the development of new drugs based on this compound. Finally, more research is needed to explore the potential applications of 2-[(4-bromophenyl)thio]-1,3-diphenyl-1,3-propanedione in the treatment of neurodegenerative diseases and other conditions.
Méthodes De Synthèse
2-[(4-bromophenyl)thio]-1,3-diphenyl-1,3-propanedione can be synthesized using a variety of methods, but one common approach involves the reaction of 4-bromothiophenol with 1,3-diphenyl-1,3-propanedione in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution of the bromine atom on the thiophenol ring with the carbonyl group on the diphenylpropanedione molecule. The resulting 2-[(4-bromophenyl)thio]-1,3-diphenyl-1,3-propanedione compound is then purified using techniques such as column chromatography or recrystallization.
Applications De Recherche Scientifique
2-[(4-bromophenyl)thio]-1,3-diphenyl-1,3-propanedione has been shown to have potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of cancer and other diseases. For example, 2-[(4-bromophenyl)thio]-1,3-diphenyl-1,3-propanedione has been found to inhibit the growth of certain cancer cell lines in vitro, and to induce apoptosis (programmed cell death) in these cells. Additionally, 2-[(4-bromophenyl)thio]-1,3-diphenyl-1,3-propanedione has been shown to have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of conditions such as arthritis and neurodegenerative diseases.
Propriétés
IUPAC Name |
2-(4-bromophenyl)sulfanyl-1,3-diphenylpropane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrO2S/c22-17-11-13-18(14-12-17)25-21(19(23)15-7-3-1-4-8-15)20(24)16-9-5-2-6-10-16/h1-14,21H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOJRWFRWVINLIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(C(=O)C2=CC=CC=C2)SC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)sulfanyl-1,3-diphenylpropane-1,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(3-acetylphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5123871.png)

![N-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine](/img/structure/B5123890.png)
![2-methyl-N-{1-[1-(4-pentenoyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5123898.png)
![N-[4-(benzyloxy)phenyl]-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B5123904.png)
![(4aS*,8aR*)-2-{2-[(1-acetyl-4-piperidinyl)oxy]-5-chlorobenzoyl}decahydroisoquinoline](/img/structure/B5123909.png)
![[2-(diphenylhydrazono)-7,7-dimethylbicyclo[2.2.1]hept-1-yl]methanesulfonic acid](/img/structure/B5123929.png)

![N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}nicotinamide](/img/structure/B5123936.png)

![4-[4-(2-nitrophenoxy)butyl]morpholine hydrochloride](/img/structure/B5123947.png)

![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide](/img/structure/B5123978.png)
